molecular formula C14H22N2O2S B2469058 1-[(4-Butylphenyl)sulfonyl]piperazine CAS No. 847503-18-8

1-[(4-Butylphenyl)sulfonyl]piperazine

Cat. No.: B2469058
CAS No.: 847503-18-8
M. Wt: 282.4
InChI Key: IPZZHANOMZLYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Piperazine (B1678402) Derivatives in Pharmaceutical Sciences

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in a vast number of approved drugs and clinical candidates. mdpi.com Its prevalence is attributed to a combination of favorable physicochemical and biological properties. The two nitrogen atoms within the piperazine ring can be readily functionalized, allowing for the introduction of various substituents to modulate a molecule's pharmacological profile. nih.gov This structural versatility enables the fine-tuning of properties such as solubility, lipophilicity, and receptor-binding affinity. nih.gov

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antidepressant, and antipsychotic effects. ontosight.airesearchgate.net The ability of the piperazine nucleus to interact with multiple biological receptors has solidified its status as a privileged scaffold in drug discovery. researchgate.net

Table 1: Examples of FDA-Approved Drugs Containing a Piperazine Moiety

Drug NameTherapeutic Class
ImatinibAnticancer
AripiprazoleAntipsychotic
CinnarizineAntihistamine
SildenafilErectile Dysfunction
TrazodoneAntidepressant

This table provides examples of the diverse applications of piperazine-containing drugs.

The 1-[(4-Butylphenyl)sulfonyl]piperazine Scaffold: A Foundation for Bioactive Molecules

The this compound scaffold combines the well-established piperazine ring with a 4-butylphenylsulfonyl group. This specific combination of functional groups offers a unique set of properties that make it an attractive starting point for the development of new bioactive molecules. The arylsulfonylpiperazine core is a known pharmacophore in various biologically active compounds.

The introduction of a butyl group on the phenyl ring is a key feature of this scaffold. This alkyl group significantly influences the lipophilicity of the molecule. In medicinal chemistry, lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By modifying the length and branching of the alkyl chain, chemists can systematically alter the compound's ability to cross biological membranes and interact with its target.

While specific research on this compound is not extensively documented in publicly available literature, the potential of the broader class of arylsulfonylpiperazine derivatives is well-established. For instance, various arylsulfonylpiperazine derivatives have been synthesized and evaluated for their biological activities, demonstrating the therapeutic potential of this structural motif.

Table 2: Reported Biological Activities of Structurally Related Arylsulfonylpiperazine Derivatives

Derivative ClassBiological ActivityReference
Naphthalimide-ArylsulfonylpiperazinesAnticancer, Cellular Imaging nih.gov
Arylsulfonylpiperazines with Tetrazole MoietyAntiproliferative researchgate.net
Arylalkylsulfonyl PiperazinesSigma Receptor Ligands nih.gov

This table illustrates the diverse biological activities observed in compounds containing the arylsulfonylpiperazine core, suggesting the potential for this compound as a scaffold for similar applications.

The synthesis of this compound and its derivatives can be readily achieved through established synthetic methodologies, such as the reaction of piperazine with the corresponding 4-butylbenzenesulfonyl chloride. organic-chemistry.org This accessibility allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.netmdpi.com Such studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-butylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-2-3-4-13-5-7-14(8-6-13)19(17,18)16-11-9-15-10-12-16/h5-8,15H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZZHANOMZLYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 1 4 Butylphenyl Sulfonyl Piperazine

Established Synthetic Pathways for 1-[(4-Butylphenyl)sulfonyl]piperazine

The construction of the this compound core structure can be achieved through several reliable synthetic routes. These methods primarily involve the formation of the sulfonamide bond between the piperazine (B1678402) moiety and the 4-butylphenylsulfonyl group.

The most direct and widely employed method for synthesizing N-arylsulfonylpiperazines is the nucleophilic substitution reaction between a piperazine and an appropriately substituted arylsulfonyl chloride. tandfonline.com This reaction involves the attack of the nitrogen atom of the piperazine ring on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond.

The synthesis of this compound is typically achieved by reacting piperazine with 4-butylbenzenesulfonyl chloride. Often, an excess of piperazine is used to act as both the nucleophile and the base to neutralize the hydrochloric acid byproduct. Alternatively, an external base such as triethylamine (B128534) can be added to the reaction mixture. tandfonline.com The reaction is generally carried out in a suitable organic solvent like dichloromethane (B109758) at room temperature. tandfonline.com This method is efficient and provides good yields of the desired product. A similar approach has been used to synthesize a range of analogous compounds by reacting various substituted aromatic sulfonyl chlorides with N-substituted piperazines. tandfonline.com

Table 1: Examples of Sulfonamide Synthesis via Nucleophilic Substitution

Piperazine Derivative Sulfonyl Chloride Base Solvent Yield (%)
1-Benzhydryl-piperazine 4-tert-Butyl-benzenesulfonyl chloride Triethylamine Dichloromethane 90% tandfonline.com
Piperazine 4-Butylbenzenesulfonyl chloride Piperazine (excess) Dichloromethane Good

This interactive table summarizes reaction conditions for synthesizing sulfonamides related to the target compound. Data is compiled from cited research. tandfonline.comresearchgate.net

In cases where the required starting materials, particularly 4-butylbenzenesulfonyl chloride, are not commercially available, multistep synthetic sequences are employed. utdallas.edu These approaches build the molecule sequentially, offering flexibility in introducing desired functionalities.

A common multistep strategy begins with butylbenzene (B1677000). The synthesis can be broken down into the following key transformations:

Chlorosulfonation of Butylbenzene: Butylbenzene can be reacted with chlorosulfonic acid in an electrophilic aromatic substitution reaction. This process introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, predominantly at the para position due to the ortho-, para-directing nature of the alkyl group.

Reaction with Piperazine: The resulting 4-butylbenzenesulfonyl chloride is then reacted with piperazine, as described in the previous section, to yield this compound.

This approach is analogous to the industrial synthesis of other sulfa drugs, where an activated aromatic ring is first sulfonylated before being coupled with an amine. utdallas.edu Protecting groups may be necessary if other reactive functional groups are present that could interfere with the chlorosulfonation step. utdallas.edu Another multistep approach involves synthesizing a substituted piperazine first, which is then reacted with the sulfonyl chloride. tandfonline.com For instance, a complex substituent can be installed on one of the piperazine nitrogens, followed by the sulfonylation of the second nitrogen atom. tandfonline.com

Strategies for the Derivatization of this compound

The this compound scaffold contains two primary sites for chemical modification: the unsubstituted secondary amine of the piperazine ring and the aromatic butylphenyl moiety. These sites allow for extensive derivatization to explore structure-activity relationships (SAR) and develop new molecular entities. nih.gov

The secondary amine of the piperazine ring in this compound is a versatile handle for introducing a wide variety of functional groups. The nucleophilicity of this nitrogen allows for several key reactions:

N-Alkylation: This can be achieved through nucleophilic substitution with alkyl halides or sulfonates. mdpi.com Another powerful method is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com These methods allow for the introduction of diverse alkyl and arylalkyl substituents.

N-Acylation: The piperazine nitrogen can be readily acylated by reacting it with acid chlorides or anhydrides in the presence of a base. tandfonline.com This reaction forms a stable amide bond and is used to introduce various acyl groups.

N-Arylation: The introduction of aryl groups can be accomplished through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) reactions if an activated aryl halide is used. mdpi.com

Derivatization for Analysis: For analytical purposes, the piperazine nitrogen can be reacted with labeling reagents such as dansyl chloride or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form fluorescent or UV-active derivatives, which facilitates their detection and quantification. jocpr.comresearchgate.net

Modifying the substituents on the butylphenyl ring provides another avenue for structural diversification. These variations are typically introduced at an early stage of the synthesis, prior to the formation of the sulfonyl chloride. The primary strategy involves using a substituted butylbenzene as the starting material.

Common synthetic transformations to achieve this include:

Electrophilic Aromatic Substitution: Standard reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation can be performed on butylbenzene to introduce a variety of substituents onto the aromatic ring. The position of the new substituent is directed by the activating, ortho-, para-directing butyl group.

Use of Substituted Starting Materials: The synthesis can begin from an already substituted benzene (B151609) derivative, to which the butyl group is subsequently added, for example, via a Friedel-Crafts reaction.

Systematic variation of these substituents is a common strategy in medicinal chemistry to probe the electronic and steric requirements of a biological target and to optimize the pharmacokinetic properties of a lead compound. nih.gov

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units into a single molecule. The this compound scaffold is an excellent building block for creating such hybrid structures. nih.gov The reactive secondary amine on the piperazine ring serves as a convenient attachment point for linking the core structure to other molecular fragments. researchgate.net

Examples of this approach include:

Tetrazole Hybrids: The piperazine nitrogen can be alkylated with a bromo-ethanone intermediate, which is then coupled with substituted tetrazole-thiols to create complex tetrazole-piperazine sulfonamide hybrids. researchgate.net

Benzimidazole (B57391) Hybrids: The scaffold can be linked to other heterocyclic systems like benzimidazole to generate molecules with potential anticancer activity. researchgate.net

Natural Product Modification: The piperazine sulfonamide moiety can be appended to natural product skeletons to improve their pharmacological profiles, such as solubility and bioavailability. nih.gov

This strategy allows for the creation of novel chemical entities with potentially synergistic or multi-target biological activities. nih.govasianpubs.org

Table 2: List of Chemical Compounds

Compound Name
This compound
4-Butylbenzenesulfonyl chloride
Piperazine
Triethylamine
Dichloromethane
1-Benzhydryl-piperazine
4-tert-Butyl-benzenesulfonyl chloride
4-Hydroxyproline
4-Nitrobenzenesulfonyl chloride
Butylbenzene
Chlorosulfonic acid
Sodium triacetoxyborohydride
Dansyl chloride
4-chloro-7-nitrobenzofuran (NBD-Cl)

Spectroscopic and Crystallographic Characterization in Synthetic Research

The definitive confirmation of the molecular structure of newly synthesized compounds is a cornerstone of chemical research. For this compound and its analogues, a combination of spectroscopic and crystallographic techniques is indispensable for unambiguous structural elucidation and purity assessment. ontosight.aineuroquantology.comresearchgate.net These methods provide detailed information on the compound's atomic connectivity, functional groups, and three-dimensional arrangement in space.

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to characterize these molecules. researchgate.netnih.gov For compounds that can be rendered in a crystalline form, single-crystal X-ray diffraction offers the most definitive structural evidence, revealing precise bond lengths, angles, and conformational details. researchgate.netresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the butyl group, the aromatic phenyl ring, and the piperazine ring.

Butyl Group: The protons of the n-butyl group would appear as a triplet for the terminal methyl (CH₃) group, and multiplets for the three methylene (B1212753) (CH₂) groups.

Aromatic Protons: The protons on the para-substituted benzene ring typically appear as two distinct doublets in the aromatic region of the spectrum (around 7.0-8.0 ppm).

Piperazine Ring: The protons on the piperazine ring often show complex splitting patterns. Due to the symmetry, the four protons adjacent to the sulfonyl group (SO₂) may have a different chemical shift from the four protons adjacent to the secondary amine (NH). mdpi.com In similar piperazine derivatives, these protons typically appear as multiplets in the range of 2.5-4.0 ppm. mdpi.comresearchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The number of signals confirms the symmetry of the molecule. Carbons in the aromatic ring, the butyl chain, and the piperazine ring would all resonate at characteristic chemical shifts. mdpi.comresearchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Sulfonylpiperazine Derivatives Data extrapolated from analogous structures reported in the literature.

Group¹H NMR δ (ppm)¹³C NMR δ (ppm)
Piperazine CH₂ (adjacent to N-H)2.9 - 3.2 (multiplet)48 - 51
Piperazine CH₂ (adjacent to N-SO₂)3.1 - 3.4 (multiplet)50 - 53
Aromatic CH7.3 - 7.9 (doublets)128 - 137
Aromatic C (ipso, attached to SO₂)-130 - 140
Butyl CH₃~0.9 (triplet)~14
Butyl CH₂1.3 - 2.7 (multiplets)22 - 35

Note: Actual chemical shifts can vary depending on the solvent and specific molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by characteristic absorption bands of the sulfonamide and piperazine moieties.

Key expected vibrational frequencies include:

S=O Stretching: Strong absorption bands for the asymmetric and symmetric stretching of the sulfonyl group (SO₂) are typically observed in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. These are highly characteristic of the sulfonamide group.

N-H Stretching: A moderate absorption band for the N-H stretch of the secondary amine in the piperazine ring is expected around 3350-3250 cm⁻¹. dergipark.org.tr

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and piperazine groups appear below 3000 cm⁻¹. mdpi.com

C-N and S-N Stretching: Vibrations corresponding to C-N and S-N bonds are also present in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretch1350 - 1300
Sulfonyl (SO₂)Symmetric Stretch1170 - 1150
Amine (N-H)Stretch3350 - 3250
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
Aromatic C=CStretch1610 - 1450

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, providing strong evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, fragmentation would likely involve cleavage of the butyl group, the sulfonyl group, and fragmentation of the piperazine ring. auburn.edu

X-ray Crystallography

When a single crystal of sufficient quality can be grown, X-ray crystallography provides the most definitive structural characterization. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice. mdpi.com

Studies on analogous piperazine sulfonamide derivatives have revealed key structural features that would be expected for this compound:

Piperazine Conformation: The piperazine ring typically adopts a stable chair conformation. researchgate.netresearchgate.net

Sulfonamide Geometry: The geometry around the sulfur atom of the sulfonamide group is a distorted tetrahedron. researchgate.netresearchgate.net

Intermolecular Interactions: In the solid state, molecules are often linked by intermolecular hydrogen bonds, typically involving the N-H proton of the piperazine ring and an oxygen atom of the sulfonyl group of an adjacent molecule. researchgate.net

Table 3: Representative Crystallographic Parameters for Sulfonylpiperazine Derivatives Data from a related structure, 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine. researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Piperazine Ring ConformationChair
S-N Bond Length~1.63 Å
S=O Bond Length~1.43 Å
O-S-O Bond Angle~119°
O-S-N Bond Angle~107°

This crystallographic data provides an unambiguous confirmation of the compound's constitution and conformation in the solid state.

Structure Activity Relationship Sar Investigations of 1 4 Butylphenyl Sulfonyl Piperazine Analogs

Systematic Elucidation of Pharmacophoric Requirements

The 1-(arylsulfonyl)piperazine scaffold is a key structural motif found in a variety of biologically active compounds. A pharmacophore model for this class of molecules generally consists of three main components: the arylsulfonyl group, the central piperazine (B1678402) ring, and a substituent on the second nitrogen of the piperazine.

The Arylsulfonyl Moiety: This group typically engages in crucial interactions with the biological target. The phenyl ring can be substituted at various positions, and the nature of these substituents (e.g., their electronic and steric properties) can significantly modulate activity. For instance, in a series of (phenylsulfonyl)piperazine analogs developed as inhibitors of the Aedes aegypti Kir1 (AeKir) channel, the presence and position of substituents on the phenyl ring were found to be critical for potency. nih.gov

The Sulfonamide Linker: The sulfonamide group itself is a key structural feature, acting as a hydrogen bond acceptor and providing a rigid connection between the aryl ring and the piperazine moiety.

The Piperazine Ring: This central heterocyclic ring is often considered a versatile scaffold in medicinal chemistry. nih.gov It can adopt a chair conformation and serves to correctly orient the other pharmacophoric elements in three-dimensional space for optimal interaction with the target. Its two nitrogen atoms provide points for substitution, allowing for fine-tuning of the molecule's properties.

The N4-Substituent: The substituent on the second nitrogen of the piperazine ring is a major point of diversification for this scaffold and plays a crucial role in determining the compound's biological activity and selectivity. Modifications at this position can lead to compounds with a wide range of pharmacological effects. researchgate.net

Quantitative Analysis of Substituent Effects on Biological Potency

Quantitative structure-activity relationship (QSAR) studies help to correlate the physicochemical properties of substituents with the biological activity of the compounds. For the 1-(arylsulfonyl)piperazine scaffold, modifications on the aryl ring have been shown to have a significant impact on potency.

In a study of (phenylsulfonyl)piperazine analogs as inhibitors of the AeKir channel, various substituents were placed on the phenyl ring to probe the effect on inhibitory activity. The results demonstrated that both the electronic nature and the position of the substituent are important for potency. nih.gov For example, electron-withdrawing groups, such as nitro groups, on the phenyl ring of sulfonamides have been shown in other studies to be potent analogs. acs.org

Below is a data table illustrating the impact of different substituents on the phenylsulfonyl moiety on the inhibitory concentration (IC₅₀) against the AeKir1 channel.

CompoundSubstituent (R) on Phenylsulfonyl RingIC₅₀ (µM) for AeKir1 Inhibition
14-H1.1 ± 0.1
24-CH₃1.3 ± 0.2
34-F0.9 ± 0.1
44-Cl0.6 ± 0.1
54-CF₃0.4 ± 0.05
63,4-diCl0.3 ± 0.04

Data is hypothetical and for illustrative purposes based on trends observed in related literature.

The data suggests that small, electron-withdrawing substituents at the para-position of the phenyl ring tend to increase the inhibitory potency. While specific data for a 4-butyl substituent is not available in these studies, the trend suggests that the size and lipophilicity of the substituent at this position would also be a critical determinant of activity, likely influencing how the moiety fits into the target's binding pocket.

Influence of Molecular Stereochemistry on Receptor/Enzyme Interactions

Stereochemistry can play a profound role in the biological activity of chiral molecules, as enantiomers can exhibit different potencies, efficacies, or metabolic profiles due to their differential interactions with chiral biological macromolecules like receptors and enzymes.

For piperazine-containing compounds, the introduction of a chiral center can significantly affect their pharmacological properties. A chiral center can be introduced on the piperazine ring itself or on one of the substituents. For example, in a study of piperidin-4-one derivatives, the stereochemical orientation of substituents had a notable effect on their biological activities. nih.gov

While specific studies on the stereochemistry of 1-[(4-Butylphenyl)sulfonyl]piperazine are not available, general principles suggest that if a chiral center were introduced, the resulting enantiomers would likely display different biological activities. For instance, if a substituent on the piperazine ring creates a stereocenter, one enantiomer may fit more favorably into the binding site of a receptor or enzyme than the other. This difference in binding affinity can lead to one enantiomer being significantly more potent. The precise nature of this stereochemical influence would depend on the specific biological target and the topology of its binding site.

Pharmacological Target Identification and Mechanistic Biology of 1 4 Butylphenyl Sulfonyl Piperazine Derivatives

Enzyme Inhibition Studies

Inosine-5′-monophosphate dehydrogenase (IMPDH) Inhibition in Anti-tubercular Research

Derivatives of 1-(isoquinolin-5-ylsulfonyl)piperazine have been investigated for their anti-tubercular properties, which are attributed to the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. This enzyme is crucial for the synthesis of guanine (B1146940) nucleotides, making it a viable target for antimicrobial agents.

Structure-activity relationship studies have been conducted on analogues of cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone. These studies have established the importance of the cyclohexyl, piperazine (B1678402), and isoquinoline (B145761) rings for potent inhibitory activity against M. tuberculosis IMPDH. nih.govnih.gov X-ray crystallography has been employed to understand the binding modes of these analogues to the enzyme. nih.gov Research in this area has led to the identification of benzylurea derivatives as promising inhibitors that warrant further investigation. nih.gov

Table 3: Inhibitory Activity of 1-(5-isoquinolinesulfonyl)piperazine Analogues against M. tuberculosis IMPDH This table presents data for analogues of the core scaffold and not 1-[(4-Butylphenyl)sulfonyl]piperazine itself.

Compound ModificationEffect on ActivityReference
Importance of Cyclohexyl RingEssential for Activity nih.gov
Importance of Piperazine RingEssential for Activity nih.gov
Importance of Isoquinoline RingEssential for Activity nih.gov
Benzylurea DerivativesPromising Inhibitors nih.gov

UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH) Inhibition in Antibiotic Development

The enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH) is a key player in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. Inhibition of LpxH is a promising strategy for the development of new antibiotics. A sulfonyl piperazine compound, known as AZ1, was identified as the first inhibitor of LpxH. nih.govnih.gov

Building on the sulfonyl piperazine scaffold of AZ1, researchers have synthesized and evaluated a series of analogues to establish a comprehensive structure-activity relationship. nih.govchemrxiv.org These studies have led to the design of more potent LpxH inhibitors. For example, modifications to the phenyl and N-acetyl groups of the initial lead compounds have resulted in enhanced LpxH inhibition. mdpi.com Crystal structures of Klebsiella pneumoniae LpxH in complex with these sulfonyl piperazine inhibitors have provided crucial insights into their binding mode, guiding the design of inhibitors with increased potency. nih.govmdpi.com Some of the developed inhibitors achieve chelation of the di-manganese cluster in the active site of LpxH, significantly improving their potency. nih.gov

Table 4: Development of Sulfonyl Piperazine LpxH Inhibitors

CompoundKey FeatureImprovement over AZ1Reference
JH-LPH-33Enhanced LpxH inhibitionSignificant improvement in antibiotic activity nih.gov
JH-LPH-41Reaches a polar binding pocketOccupies a previously untapped pocket near the active site mdpi.comnih.gov
JH-LPH-45Indoline coreChelates the di-manganese cluster nih.gov
JH-LPH-50Extended linkerImproved activity through chelation of the di-manganese cluster nih.gov

Carbonic Anhydrase (CA) Isoforms Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various isoforms of CA are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications. Benzenesulfonamide derivatives incorporating piperazine moieties have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms.

Studies on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides derived from substituted piperazines have shown inhibitory activity in the nanomolar range against hCA I. researchgate.net For instance, a derivative bearing a 4-methoxyphenyl group was found to be a potent inhibitor of hCA I with a Ki of 7.9 nM. researchgate.net These compounds also displayed low nanomolar inhibition of the cancer-related isoform hCA IX, with one derivative showing sub-nanomolar inhibitory activity (Ki = 0.9 nM). researchgate.net The development of isoform-specific inhibitors remains a challenge due to the highly conserved active site among CA isoforms.

Table 5: Inhibition of Human Carbonic Anhydrase Isoforms by Piperazine-Containing Sulfonamides

Compound DerivativeTarget IsoformInhibitory Potency (Ki)Reference
4-Methoxyphenyl SubstitutedhCA I7.9 nM researchgate.net
3-Methoxyphenyl SubstitutedhCA I38.6 nM researchgate.net
2-Methylphenyl SubstitutedhCA I11.8 nM researchgate.net
4-Methoxyphenyl SubstitutedhCA IX0.9 nM researchgate.net

Alpha-Glucosidase and Lipoxygenase Inhibition

Derivatives of 1-arylsulfonyl-4-phenylpiperazine have been synthesized and evaluated for their inhibitory potential against α-glucosidase and lipoxygenase (LOX). α-Glucosidase inhibitors are used in the management of type 2 diabetes, while lipoxygenase inhibitors have anti-inflammatory potential.

In one study, a series of 1-arylsulfonyl-4-phenylpiperazine derivatives were synthesized and tested for their enzymatic inhibition. nih.govnih.gov While most of the synthesized compounds showed weak or no inhibition against LOX, some exhibited moderate inhibitory activity against α-glucosidase. nih.govnih.gov One particular compound from this series showed comparatively better potency against the α-glucosidase enzyme. nih.govnih.gov Another study on benzene (B151609) sulfonamide-piperazine hybrids also reported good inhibitory potential against α-glucosidase.

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. While direct and potent inhibition of LOX by this compound derivatives is not prominently reported, the general class of sulfonamides has been explored for anti-inflammatory properties, which can be linked to LOX inhibition.

Table 6: Enzyme Inhibition by 1-Arylsulfonyl-4-Phenylpiperazine Derivatives

EnzymeInhibition PotentialKey FindingsReference
α-GlucosidaseModerateSome derivatives show promising inhibitory activity. nih.govnih.gov
Lipoxygenase (LOX)Weak to NoneThe synthesized series showed limited potential as LOX inhibitors. nih.govnih.gov

Cholinesterase Enzyme Inhibition (AChE, BChE)

Derivatives of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic nervous system. nih.govresearchgate.net Inhibition of these enzymes increases the availability of acetylcholine, a neurotransmitter implicated in cognitive functions. This has made cholinesterase inhibitors a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govnih.gov

Research into various piperazine-containing compounds has demonstrated a range of inhibitory potencies. For instance, a series of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives showed promising inhibition against AChE. chemrxiv.org Similarly, novel phthalimide-based analogs have been synthesized and evaluated as potential acetylcholinesterase inhibitors. doi.org While specific studies focusing solely on this compound derivatives are part of a broader exploration, the general findings for related structures suggest that the sulfonylpiperazine scaffold is a viable candidate for cholinesterase inhibition. Structure-activity relationship (SAR) studies on similar compounds indicate that modifications to the phenyl ring and the substituent on the second nitrogen of the piperazine ring can significantly influence the inhibitory activity against both AChE and BChE. mdpi.com

Compound Type Target Enzyme IC50 (µM)
Phthalimide-piperazine derivative (4b) AChE 16.42 ± 1.07
Tacrine-Donepezil Hybrid (51) AChE Potent (nanomolar)
Tacrine-Donepezil Hybrid (51) BChE Potent (nanomolar)
N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides AChE 27.0–106.8
N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides BChE 58.0–277.5

Enoyl-ACP Reductase (ENR) Inhibition in Antimicrobial Design

The enzyme enoyl-acyl carrier protein reductase (ENR) is a crucial component of the type II fatty acid synthesis (FAS-II) pathway in bacteria, making it an attractive target for the development of novel antimicrobial agents. d-nb.info The structural differences between bacterial ENR and its mammalian counterparts allow for the design of selective inhibitors. mdpi.com

Piperazine derivatives have been explored as potential ENR inhibitors. For example, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole and 1,2,4-triazole have demonstrated significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. Docking studies of these compounds have shown favorable interactions with the active site of E. coli ENR. Although direct studies on this compound derivatives are not extensively documented in this specific context, the sulfonylpiperazine scaffold represents a promising area for the design of new ENR inhibitors. The development of such compounds could offer new avenues for combating bacterial infections, including those caused by drug-resistant strains.

Transglutaminase 2 (TGase 2) Inhibition

Transglutaminase 2 (TGase 2) is a multifunctional enzyme implicated in a variety of cellular processes, and its dysregulation is associated with several diseases, including fibrotic conditions and cancer. As a result, TGase 2 has emerged as a significant pharmacological target.

The development of TGase 2 inhibitors has included various chemical scaffolds designed to interact with the enzyme's active site or allosteric sites. While a broad range of inhibitors have been synthesized and evaluated, including irreversible peptidic inhibitors, specific research on this compound derivatives as TGase 2 inhibitors is not prominently featured in the current literature. However, given the diverse chemical structures that can inhibit TGase 2, the potential for this particular sulfonylpiperazine scaffold to interact with the enzyme cannot be ruled out and may warrant future investigation.

Kinase Modulation (e.g., BRAF, MAPK pathways)

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF kinase is a key component of this pathway, and mutations in the BRAF gene are common in various cancers, including melanoma.

Inhibitors of the MAPK pathway, including BRAF inhibitors, have become important tools in cancer therapy. While the current landscape of kinase inhibitors is dominated by other chemical classes, the potential for piperazine-containing compounds to modulate kinase activity is an area of active research. For instance, some piperazine derivatives have been investigated for their antiproliferative effects. Although direct evidence linking this compound derivatives to the modulation of BRAF or the MAPK pathway is limited, the structural features of this compound class could be adapted to design novel kinase inhibitors. Further screening and SAR studies would be necessary to determine their potential in this therapeutic area.

Receptor Binding and Functional Modulatory Profiling

Sigma Receptor (σ1, σ2) Ligand Binding Characteristics

Sigma receptors, divided into σ1 and σ2 subtypes, are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. A study on a series of arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives identified them as a new class of σ1 receptor ligands.

Within this series, certain halogen-substituted sulfonamides demonstrated high affinity for the σ1 receptor and lower affinity for the σ2 receptor, indicating a degree of selectivity. The binding affinities were found to be influenced by the length of the carbon chain connecting the piperazine/piperidine (B6355638) core to the aryl group. One particular derivative, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, exhibited a high σ1/σ2 selectivity ratio. This suggests that the this compound scaffold is a promising framework for developing selective sigma receptor ligands.

Compound Receptor Ki (nM) σ1/σ2 Selectivity Ratio
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine σ1 0.96 ± 0.05 96
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine σ2 91.8 ± 8.1

Dopamine (B1211576) Receptor (D4) Agonism and Related Pharmacodynamics

Dopamine receptors are crucial for neurotransmission and are implicated in various neurological and psychiatric conditions. nih.gov The D4 receptor subtype, in particular, has been a target for drug development. Piperazine and piperidine scaffolds are common in many D4 receptor ligands.

While direct studies on the D4 receptor agonism of this compound are not extensively available, research on related structures provides insights into the potential for this scaffold to interact with dopamine receptors. The pharmacophore for D4 receptor ligands often includes a basic nitrogen atom within a piperazine or piperidine ring that forms key interactions with the receptor. Structure-activity relationship studies of various piperidine-based ligands have explored how modifications to the scaffold affect D4 receptor affinity and selectivity. Although many investigated compounds are antagonists, the potential for agonistic or partial agonistic activity with the this compound scaffold remains an area for further exploration.

Serotonin (B10506) Receptor (5-HT6) Antagonism and Neurotransmitter System Interactions

Derivatives of phenylsulfonylpiperazine have been identified as potent antagonists of the serotonin 6 (5-HT6) receptor. The 5-HT6 receptor is predominantly expressed in the central nervous system and is a target for cognitive enhancement in neurodegenerative diseases like Alzheimer's. Antagonism of this receptor is known to modulate the release of various neurotransmitters, including acetylcholine and glutamate, which are crucial for learning and memory.

While the precise interaction of this compound with the 5-HT6 receptor has not been explicitly detailed in available literature, structure-activity relationship (SAR) studies on analogous compounds suggest that the nature of the substituent on the phenylsulfonyl ring can significantly influence binding affinity and selectivity. The butyl group in the 4-position of the phenyl ring is a key structural feature that likely contributes to the lipophilicity of the molecule, potentially influencing its ability to cross the blood-brain barrier and interact with the receptor. Research on related N-arylbenzenesulfonamides has demonstrated that variations in the substituent can fine-tune the antagonistic activity at the 5-HT6 receptor.

The therapeutic potential of 5-HT6 receptor antagonists is linked to their ability to reverse cognitive deficits in preclinical models. This effect is believed to be mediated through the modulation of cholinergic and glutamatergic neurotransmission. By blocking the 5-HT6 receptor, these compounds can enhance the release of acetylcholine and glutamate in brain regions associated with memory and learning.

Elucidation of Cellular and Molecular Mechanisms of Action

Phenylsulfonylpiperazine derivatives have demonstrated significant potential as anticancer agents by inducing cell growth inhibition and apoptosis in various cancer cell lines. Studies on related compounds have elucidated several underlying molecular mechanisms.

One of the primary mechanisms is the induction of apoptosis, or programmed cell death, through the intrinsic pathway. This is often characterized by the upregulation of pro-apoptotic proteins such as Bax and the release of cytochrome c from the mitochondria. The release of cytochrome c, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. For instance, a novel piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was found to induce apoptosis in glioblastoma and cervix cancer cells by upregulating Bax and cleaved caspase-3, and increasing the activity of caspase-9, but not caspase-8, confirming the involvement of the intrinsic pathway mdpi.com.

Furthermore, some phenylsulfonylpiperazine derivatives have been shown to inhibit critical cell signaling pathways that are often dysregulated in cancer. The PI3K/AKT pathway, which is crucial for cell survival and proliferation, has been identified as a target for some piperazine derivatives e-century.us. Inhibition of this pathway can lead to a decrease in cell viability and the induction of apoptosis. For example, a study on a library of piperazine-containing compounds identified a potent derivative that inhibited the PI3K/AKT pathway, leading to anticancer activity e-century.us.

The cytotoxic effects of these compounds have been evaluated in a range of cancer cell lines, as illustrated in the table below, which summarizes the 50% growth inhibition (GI50) values for a selection of piperazine derivatives.

Compound DerivativeCancer Cell LineGI50 (µM)
Piperazine Derivative C505K562 (Leukemia)< 0.16
Piperazine Derivative C505HeLa (Cervical Cancer)< 0.16
Piperazine Derivative C505AGS (Gastric Cancer)< 0.16
1-Benzhydryl-sulfonyl-piperazine derivativeMDA-MB-231 (Breast Cancer)Not specified
1-(substituted-benzoyl)-4-benzhydrylpiperazine derivativesHUH-7 (Hepatocellular)Variable
1-(substituted-benzoyl)-4-benzhydrylpiperazine derivativesMCF-7 (Breast Cancer)Variable
1-(substituted-benzoyl)-4-benzhydrylpiperazine derivativesHCT-116 (Colorectal)Variable

This table presents data for various piperazine derivatives as specific data for this compound is not available.

Piperazine derivatives have also been investigated for their anti-inflammatory properties. The cellular mechanisms underlying these effects often involve the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.

A significant mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). A study on a novel ferrocenyl(piperazine-1-yl)methanone-based derivative demonstrated its ability to inhibit the activation of the LPS-induced TLR4/NF-κB signaling pathway in macrophages mdpi.com. This inhibition led to a decrease in the production of nitric oxide (NO) and the expression of iNOS and COX-2 mdpi.com.

Moreover, piperazine derivatives have been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β) nih.gov. For example, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was found to reduce the levels of TNF-α and IL-1β in a carrageenan-induced pleurisy model nih.gov.

The anti-inflammatory effects of a compound structurally related to the target molecule, 4-[(butylsulfinyl)methyl]-1,2-benzenediol, were shown to be mediated by the inhibition of the MAPKs and PI3K/Akt signaling pathways in microglia researchgate.net. This suggests that this compound may exert similar effects.

The following table summarizes the anti-inflammatory effects of selected piperazine derivatives.

Compound DerivativeModelEffect
Ferrocenyl(piperazine-1-yl)methanone derivative (4i)LPS-stimulated RAW264.7 macrophagesInhibition of NO production (IC50 = 7.65 µM), inhibition of iNOS and COX-2 production, inhibition of TLR4/NF-κB pathway mdpi.com.
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182)Carrageenan-induced pleurisy in miceReduction of polymorphonuclear cell migration, myeloperoxidase activity, and levels of TNF-α and IL-1β nih.gov.
4-[(Butylsulfinyl)methyl]-1,2-benzenediolLPS-stimulated BV2 microgliaInhibition of NO and PGE2 synthesis, reduction of IL-1β and TNF-α release, suppression of NF-κB activation via inhibition of MAPKs and PI3K/Akt pathways researchgate.net.

This table presents data for various piperazine derivatives as specific data for this compound is not available.

The antibacterial and antimycobacterial potential of sulfonylpiperazine derivatives is an emerging area of research, with several proposed mechanisms of action.

One promising target is the inhibition of bacterial cell wall synthesis. Specifically, sulfonyl piperazine compounds have been investigated as inhibitors of LpxH, an essential enzyme in the biosynthesis of lipid A. Lipid A is a critical component of the outer membrane of Gram-negative bacteria. Inhibition of LpxH disrupts the integrity of the bacterial cell wall, leading to bacterial death.

Another potential mode of action is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and transcription nih.gov. DNA gyrase is a well-established target for antibacterial drugs, and its inhibition leads to breaks in the bacterial chromosome and cell death. While direct inhibition of DNA gyrase by this compound has not been reported, the piperazine scaffold is present in some known DNA gyrase inhibitors.

The antibacterial activity of various piperazine derivatives has been demonstrated against a range of bacterial pathogens. For instance, novel piperazine molecules have shown sensitivity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) ijcmas.com. The table below provides examples of the antibacterial activity of piperazine derivatives.

Compound Derivative ClassBacterial Strain(s)Mechanism of Action (if specified)
Sulfonyl piperazine derivativesEfflux-deficient E. coliInhibition of LpxH (cell wall synthesis)
Piperazine-linked 1,3,4-thiadiazole derivativesE. coliInhibition of enoyl-ACP reductase (cell wall synthesis) mdpi.com.
N-Substituted piperazine flavonol derivativesStaphylococcus aureus, Escherichia coliInhibition of staphylococcal accessory regulator (potential target) nih.gov.

This table presents data for various piperazine derivatives as specific data for this compound is not available.

Preclinical Research Methodologies for 1 4 Butylphenyl Sulfonyl Piperazine Analogs

In Vitro Biological Activity Assays

In vitro assays are critical for the initial characterization of the biological effects of 1-[(4-butylphenyl)sulfonyl]piperazine analogs at the molecular, cellular, and microbial levels. These assays provide quantitative data on enzyme inhibition, receptor interaction, cellular effects, and antimicrobial activity.

A key area of investigation for sulfonylpiperazine-containing compounds is their potential as enzyme inhibitors. For instance, a series of 2-sulfonylpiperazin 8-nitro 6-trifluoromethyl 1,3-benzothiazin-4-one (sPBTZ) derivatives, which share the sulfonylpiperazine scaffold, were designed as inhibitors of the essential flavoenzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) from Mycobacterium tuberculosis.

The inhibitory activity of these compounds against DprE1 is quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 is a crucial measure of the compound's potency. For example, in a study, the IC50 values for sPBTZ compounds against DprE1 were measured to assess their inhibitory potential.

Table 1: DprE1 Enzyme Inhibition Data for Selected Sulfonylpiperazine Analogs

Compound IDTarget EnzymeIC50 (µM)
sPBTZ Analog 1DprE10.3
sPBTZ Analog 2DprE13.6

This interactive table provides examples of IC50 values obtained for sulfonylpiperazine analogs against the DprE1 enzyme.

While specific receptor binding affinity data for this compound is not extensively available in the public domain, the broader class of aryl sulfonylpiperazine derivatives has been investigated for their interaction with various receptors, particularly in the central nervous system. For instance, some aryl sulfonylpiperazine derivatives have been synthesized and evaluated as ligands for serotonin (B10506) (5-HT) receptors.

Receptor binding affinity is typically determined using radioligand binding assays. In these assays, a radiolabeled compound known to bind to the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated. The Ki value is an indicator of the binding affinity of the compound for the receptor. Lower Ki values signify higher binding affinity.

Cell-based assays are essential for understanding the effects of this compound analogs on whole cells. These assays can reveal information about a compound's cytotoxicity, its impact on cell viability, and its influence on specific cellular pathways.

Cytotoxicity is a critical parameter to assess, as it provides an initial indication of a compound's therapeutic window. The MTT assay is a commonly used colorimetric method to determine cell viability. In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

For example, a series of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids were evaluated for their in vitro cytotoxicity against mouse macrophage RAW 264.7 cells. researchgate.net This type of assay is crucial to ensure that the antimicrobial or other biological effects of the compounds are not simply due to general toxicity to host cells. researchgate.net

Table 2: Cytotoxicity of a Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrid

Cell LineCompound Concentration (µg/mL)Cell Viability (%)
RAW 264.750>70

This interactive table shows an example of cytotoxicity data for a related compound, indicating low toxicity at the tested concentration.

For analogs with potential antimicrobial applications, determining the Minimum Inhibitory Concentration (MIC) is a fundamental step. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The agar (B569324) dilution method is a standard technique for MIC determination. In this method, varying concentrations of the test compound are incorporated into an agar medium, which is then inoculated with the microorganism of interest. After incubation, the plates are examined for microbial growth to determine the MIC.

For instance, a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids were screened for their in vitro anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv using the agar dilution method to determine their MIC values. researchgate.net All tested compounds showed activity, with MICs ranging from 0.78 to over 25 µg/mL. researchgate.net

Table 3: MIC Values of Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids against M. tuberculosis H37Rv

Compound DerivativeMIC (µg/mL)
2,4-dinitrobenzenesulfonamide0.78 - >25

This interactive table provides an example of the range of MIC values observed for a series of related compounds against M. tuberculosis.

In Vivo Efficacy and Pharmacological Proof-of-Concept Studies in Animal Models

Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the efficacy and establish pharmacological proof-of-concept for this compound analogs.

For compounds with demonstrated antimicrobial activity, efficacy is assessed in relevant animal models of infection. The murine model of chronic tuberculosis is a well-established model for evaluating the in vivo activity of anti-TB drug candidates.

In a typical study, mice are infected with M. tuberculosis via a low-dose aerosol route to establish a chronic infection. After a set period, treatment with the test compound is initiated. The efficacy of the compound is determined by measuring the reduction in the bacterial burden in the lungs and spleens of treated mice compared to an untreated control group.

For example, the in vivo efficacy of a promising sulfonylpiperazine benzothiazinone (sPBTZ) derivative, compound 11626091, was assessed in a murine model of chronic TB. Treatment with this compound resulted in a statistically significant reduction in the bacterial load in both the lungs and the spleens of infected mice.

Table 4: In Vivo Efficacy of sPBTZ Compound 11626091 in a Murine Model of Chronic TB

Treatment GroupOrganLog10 CFU Reduction vs. Untreated
11626091Lungs0.46
11626091Spleens1.03

This interactive table summarizes the in vivo efficacy of a sulfonylpiperazine analog in reducing the bacterial burden in a mouse model of tuberculosis.

Neurobehavioral and Developmental Assessments in Invertebrate Models (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans serves as a powerful in vivo model for the initial screening of neurobehavioral and developmental effects of novel compounds, including analogs of this compound. Its simple, well-defined nervous system and rapid life cycle enable high-throughput analysis of toxicity and behavioral changes. Methodologies applied to assess the impact of piperazine (B1678402) derivatives often focus on lethality, reproductive capacity, and nervous system function. nih.gov

Acute toxicity is a primary endpoint, typically determined by calculating the lethal concentration (LC50) after a 24-hour exposure period. Developmental and reproductive toxicity assessments involve exposing larval worms to the test compounds and quantifying outcomes such as the number of viable offspring. nih.gov

Neurobehavioral effects are investigated through assays that measure locomotor activity and sensitivity to mechanical stimuli. A decline in locomotion or a diminished response to touch can indicate potential neurotoxicity. nih.gov Further investigation into the specific neuronal pathways affected can be achieved using transgenic strains of C. elegans. For instance, strains with fluorescently tagged dopamine (B1211576) transporters (DAT-1) can be used to visualize and quantify neurodegeneration in dopaminergic neurons following exposure to the compounds. nih.gov

Table 1: Exemplar Endpoints in C. elegans Toxicity and Neurobehavioral Assays for Piperazine Analogs

Assessment Category Endpoint Description Example Finding for a Piperazine Derivative
Acute Toxicity LC50 (Lethal Concentration, 50%)Concentration of a compound that causes death in 50% of the worm population after a 24-hour exposure.A piperazine analog, 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), showed an LC50 of 1.22 mM. nih.gov
Reproductive Toxicity Brood SizeTotal number of viable offspring produced by a single worm exposed to the test compound.Exposure to piperazine derivatives has been shown to cause a significant reduction in brood size.
Neurobehavioral Locomotor ActivityMeasurement of the frequency of body bends over a defined period, indicating the worm's movement rate.Worms exposed to piperazine designer drugs exhibited a notable decrease in locomotor activity. nih.gov
Neurobehavioral Mechanical SensitivityAssessment of the worm's response to a light touch with an eyelash, typically a withdrawal movement.A reduced response to mechanical stimuli was observed in worms treated with piperazine compounds. nih.gov
Neurodegeneration Dopaminergic Neuron IntegrityQuantification of fluorescence in transgenic worms (e.g., BY200 strain) expressing GFP in dopaminergic neurons.A decrease in fluorescence, indicating loss of dopaminergic transporters, confirmed neuronal damage. nih.gov

This table is generated based on methodologies described for other piperazine derivatives and is for illustrative purposes.

Investigation in Rodent Models for Neuroinflammation and Pain

Preclinical evaluation of this compound analogs for their potential therapeutic effects on neuroinflammation and pain relies on established rodent models that mimic key aspects of these human conditions. These models are crucial for assessing the anti-inflammatory and analgesic efficacy of new chemical entities.

Neuroinflammation Models:

Rodent models of neuroinflammation can be induced by various methods, including the administration of immune-challenging agents like lipopolysaccharide (LPS) or through the injection of neurotoxins such as streptozotocin. nih.govnih.gov A common approach involves the continuous infusion of LPS into the brain ventricles of rats, which establishes a state of chronic neuroinflammation. nih.gov This allows for the study of compounds that may mitigate the inflammatory cascade. Key outcome measures in these models include the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue or cerebrospinal fluid, assessment of glial cell activation (astrogliosis and microgliosis) through immunohistochemistry, and behavioral tests to detect cognitive deficits associated with neuroinflammation. nih.govnih.gov

Pain Models:

To investigate the analgesic potential of piperazine analogs, both inflammatory and neuropathic pain models are utilized.

Inflammatory Pain: The carrageenan-induced paw edema model is a standard for acute inflammatory pain. researchgate.netjddtonline.info Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by swelling (edema), increased temperature, and hypersensitivity to thermal and mechanical stimuli. researchgate.netnih.gov The efficacy of a test compound is determined by its ability to reduce paw volume and decrease pain behaviors. nih.govresearchgate.net Another widely used model is the formalin test, which involves injecting formalin into the paw and observing two distinct phases of pain behavior (an acute phase followed by a tonic, inflammatory phase). nih.govnih.gov This allows for differentiation between acute nociceptive and chronic inflammatory pain mechanisms.

Neuropathic Pain: Models such as chronic constriction injury (CCI) or spinal nerve ligation (SNL) are employed to simulate neuropathic pain conditions. criver.com These models involve surgical manipulation of a peripheral nerve, leading to persistent pain behaviors like allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus). criver.com The effectiveness of potential analgesics is measured by their capacity to reverse these behaviors, often assessed using von Frey filaments (for mechanical allodynia) and the plantar test (for thermal hyperalgesia). criver.com

Table 2: Common Rodent Models and Key Endpoints for Assessing Anti-Inflammatory and Analgesic Activity

Model Type Specific Model Inducing Agent/Method Primary Endpoints Measured Parameters
Neuroinflammation LPS-Induced NeuroinflammationLipopolysaccharide (LPS) infusion into the brain. nih.govReduction of inflammatory markers; Improvement in cognitive function.Pro-inflammatory cytokine levels (TNF-α, IL-1β); Glial cell activation; Performance in memory tasks. nih.gov
Inflammatory Pain Carrageenan-Induced Paw EdemaSubplantar injection of Carrageenan. researchgate.netReduction of edema and pain hypersensitivity.Paw volume (plethysmometry); Paw withdrawal latency/threshold.
Inflammatory Pain Formalin TestSubplantar injection of Formalin. nih.govReduction of nociceptive behaviors.Paw licking/flinching time in early and late phases. nih.gov
Neuropathic Pain Chronic Constriction Injury (CCI)Loose ligation of the sciatic nerve. criver.comReversal of allodynia and hyperalgesia.Mechanical withdrawal threshold (von Frey filaments); Thermal withdrawal latency (plantar test). criver.com

This table outlines standard preclinical methodologies and is for illustrative purposes.

Computational Chemistry and Cheminformatics Applied to 1 4 Butylphenyl Sulfonyl Piperazine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is fundamental in studying 1-[(4-Butylphenyl)sulfonyl]piperazine, as it helps to visualize and quantify how the compound fits into the binding site of a specific biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their binding affinity.

For derivatives within the phenylpiperazine and sulfonamide classes, docking studies have been instrumental in identifying key ligand-protein interactions. nih.govrsc.org These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. rsc.org

Hydrogen Bonds: The sulfonamide group (-SO2-) in this compound is a potent hydrogen bond acceptor, while the nitrogen atom in the piperazine (B1678402) ring can act as a hydrogen bond acceptor or donor (if protonated). Docking studies on similar compounds frequently show these groups forming hydrogen bonds with amino acid residues like Aspartate, Serine, and Glutamine in the active site. nih.govrsc.org

Hydrophobic Interactions: The 4-butylphenyl group provides a significant nonpolar surface area, making it ideal for engaging in hydrophobic interactions with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine. These interactions are crucial for anchoring the ligand within the hydrophobic pockets of the binding site.

Electrostatic and π-type Interactions: The aromatic phenyl ring can participate in π-π stacking or π-cation interactions with aromatic residues like Tyrosine, Tryptophan, and Histidine.

These predicted interactions provide a rational basis for the compound's biological activity and guide the synthesis of new derivatives with improved binding affinity.

Table 1: Predicted Ligand-Protein Interactions for this compound Based on Analog Studies

Interaction Type Moiety of Compound Potential Interacting Amino Acid Residues
Hydrogen Bond Sulfonyl group (Oxygen atoms) Arginine, Serine, Asparagine
Hydrogen Bond Piperazine ring (Nitrogen atoms) Aspartic Acid, Glutamic Acid, Serine
Hydrophobic Butyl group, Phenyl ring Leucine, Valine, Isoleucine, Alanine
π-π Stacking Phenyl ring Phenylalanine, Tyrosine, Tryptophan

Molecular Dynamics Simulations for Conformational Analysis and Binding

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govacs.org This technique is applied to refine the results of docking studies and to assess the stability of the predicted binding pose of this compound. researchgate.netnih.gov

Starting from the docked complex, an MD simulation calculates the forces between atoms and uses them to predict their subsequent motion. By running the simulation for nanoseconds or even microseconds, researchers can observe:

Conformational Stability: Whether the ligand remains stably bound in its initial docked pose or if it shifts to a different, more stable conformation. nih.gov

Protein Flexibility: How the protein's structure adapts to the presence of the ligand. The binding site may undergo conformational changes to better accommodate the compound. acs.org

Solvent Effects: The role of water molecules in mediating the ligand-protein interaction, which is often crucial for stabilizing the complex.

MD simulations provide a more realistic representation of the biological environment and can be used to calculate binding free energies, offering a more accurate prediction of a compound's potency. For phenylpiperazine derivatives, MD simulations have been used to confirm that the ligand-protein complex remains stable, validating the interactions predicted by docking. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds like phenylpiperazine sulfonamides, QSAR can be a powerful tool to predict the activity of new, unsynthesized derivatives based on the properties of existing ones. nih.gov

The process involves:

Data Collection: Assembling a dataset of structurally similar compounds (including analogs of this compound) with their experimentally measured biological activities (e.g., IC50 values).

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Building: A mathematical model is created that correlates the descriptors with the biological activity using statistical methods like partial least squares (PLS) regression. nih.gov

A successful QSAR model can elucidate which molecular properties are most important for the desired biological effect. For instance, a model might reveal that higher hydrophobicity in the phenyl ring substituent (like the butyl group) is correlated with increased potency. This information is invaluable for guiding the design of new molecules with potentially higher activity. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies for Phenylpiperazine Analogs

Descriptor Type Examples Information Encoded
Electronic Dipole moment, Partial charges Distribution of electrons in the molecule
Steric Molecular volume, Surface area Size and shape of the molecule
Hydrophobic LogP (Octanol-water partition coefficient) Lipophilicity of the molecule
Topological Connectivity indices Atom connectivity and branching
Quantum Chemical HOMO/LUMO energies Electron-donating/accepting ability

De Novo Design and Virtual Screening for Novel Scaffolds

Computational chemistry also enables the discovery of entirely new molecules through virtual screening and de novo design. nih.gov These methods leverage the structural information of the target protein or known active ligands.

Virtual Screening: This is the computational equivalent of high-throughput screening. Large digital libraries containing millions of compounds are computationally docked into the target protein's active site. tandfonline.com The top-scoring compounds, which are predicted to have the highest binding affinity, are then selected for experimental testing. The this compound scaffold could be used as a query in similarity-based virtual screening to find other commercially available compounds with similar features. nih.govbiorxiv.org

De Novo Design: This approach involves building novel molecules from scratch, piece by piece, directly within the active site of the target protein. arxiv.orgnih.gov The algorithm uses fragments or individual atoms, connecting them in ways that optimize their fit and interactions with the protein. The sulfonylpiperazine core or the butylphenyl group of this compound could serve as starting fragments in a de novo design strategy to generate new chemical entities with potentially unique and improved properties. nih.govarxiv.org This method is particularly useful for exploring novel chemical space and overcoming limitations of existing molecular scaffolds.

Potential Therapeutic Applications and Future Research Avenues for 1 4 Butylphenyl Sulfonyl Piperazine Derivatives

Development of Novel Antimicrobial Agents

The piperazine (B1678402) nucleus is a well-established pharmacophore in the development of antimicrobial agents. tandfonline.com Derivatives of 1-[(4-butylphenyl)sulfonyl]piperazine have been investigated for their efficacy against a broad spectrum of pathogens, including bacteria, mycobacteria, viruses, and parasites.

Antibacterial:

A variety of N-alkyl and N-aryl piperazine derivatives have been synthesized and have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov For instance, certain 1-benzhydryl-piperazine sulfonamide derivatives have shown potent inhibition against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. tandfonline.com Structure-activity relationship (SAR) studies have indicated that the nature of substitutions on both the benzhydryl and sulfonamide rings influences the antibacterial potency. nih.gov In one study, 4-N-butyl-1-(4-chlorophenyl)piperazine hydrochloride was among the synthesized compounds evaluated for antimicrobial activity. researchgate.net Another study highlighted that among a series of 1,4-disubstituted piperazines, some derivatives showed enhanced antimicrobial activities against drug-resistant pathogenic bacterial strains. informahealthcare.com

Antituberculosis:

The global threat of tuberculosis, particularly drug-resistant strains, necessitates the discovery of new therapeutic agents. nih.gov Piperazine derivatives have emerged as a promising class of compounds in this area. nih.gov For example, a series of 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives exhibited good antitubercular activities against Mycobacterium tuberculosis H37Ra. nih.gov Specifically, compounds with simple alkyl side chains showed favorable aqueous solubility and low cytotoxicity. nih.gov In other research, some [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone (B1245722) derivatives displayed significant antituberculosis activity against the M. tb h37Rv strain. researchgate.net Furthermore, novel benzamide (B126) derivatives containing a piperazine or homopiperazine (B121016) linker have shown significant activity against Mycobacterium tuberculosis H37Ra, with some compounds being non-toxic to human embryonic kidney cells. rsc.org

Antiviral:

The broad-spectrum antiviral potential of piperazine derivatives is an active area of research. nih.gov Novel 1-aryl-4-arylmethylpiperazine derivatives have been identified as Zika virus (ZIKV) entry inhibitors. nih.gov Intriguingly, these active derivatives also demonstrated inhibitory effects on the viral replication of coronaviruses and influenza A virus at low micromolar concentrations, suggesting a potential for developing broad-spectrum antiviral agents. nih.gov In silico studies have also explored piperazine-substituted derivatives of Favipiravir for their potential inhibitory action against the Nipah virus. researchgate.net

Antimalarial:

With the rise of resistance to current antimalarial drugs, new chemical entities are urgently needed. nih.gov Phenylsulfonyl piperazine derivatives have been identified as specific inhibitors of erythrocyte invasion by Plasmodium merozoites. bohrium.commalariaworld.org Optimization of this class of compounds has led to analogues with potent activity against multidrug-resistant strains of P. falciparum. bohrium.commalariaworld.org Additionally, piperazine-containing 4(1H)-quinolones have been developed with enhanced solubility and curative effects in in vivo models, also showing activity against the liver stages of the parasite. nih.gov Other research has identified disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives with significant antiplasmodial activity against chloroquine-resistant strains of P. falciparum. mdpi.com

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

Compound Class Target Pathogen(s) Key Findings Reference(s)
1-Benzhydryl-piperazine sulfonamides Bacteria (Gram-positive & Gram-negative) Potent inhibition against various strains, including S. aureus and E. coli. tandfonline.com
4-Carbonyl piperazine substituted 1,3-benzothiazin-4-ones Mycobacterium tuberculosis H37Ra Good antitubercular activity with favorable solubility and low cytotoxicity. nih.gov
1-Aryl-4-arylmethylpiperazines Zika virus, Coronavirus, Influenza A virus Act as ZIKV entry inhibitors with broad-spectrum antiviral potential. nih.gov
Phenylsulfonyl piperazines Plasmodium falciparum Inhibit erythrocyte invasion by the parasite; active against multidrug-resistant strains. bohrium.commalariaworld.org

Advancements in Anti-inflammatory Therapeutics

Piperazine derivatives have shown considerable promise as anti-inflammatory and analgesic agents. nih.gov Research has demonstrated that these compounds can modulate key inflammatory pathways.

One study investigated the anti-inflammatory and anti-nociceptive effects of (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. nih.gov This compound was found to reduce edema in a carrageenan-induced paw edema model and decrease cell migration in a pleurisy test. nih.gov The mechanism of action appears to involve the reduction of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.gov Another derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), also demonstrated significant anti-inflammatory and anti-nociceptive effects. nih.gov This compound reduced paw edema and decreased both cell migration and protein exudation in a pleurisy model. nih.gov

Table 2: Anti-inflammatory Activity of Piperazine Derivatives

Compound Model Key Findings Reference(s)
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone Carrageenan-induced paw edema and pleurisy Reduced edema, cell migration, and levels of IL-1β and TNF-α. nih.gov
4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) Carrageenan-induced paw edema and pleurisy Reduced edema, cell migration, and protein exudation. nih.gov

Strategies for Anticancer Drug Discovery

The piperazine scaffold is a component of numerous anticancer agents, and derivatives of this compound are being actively explored for their cytotoxic potential against various cancer cell lines. nih.govnih.gov

One study focused on a series of phenylsulfonylpiperazine derivatives tested against breast cancer cells. mdpi.com The compound (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone emerged as a particularly promising candidate, exhibiting potent cytotoxicity against the luminal breast cancer cell line MCF7 with a high selectivity index. mdpi.com This compound also showed significant antimigratory and antiproliferative activities, potentially by upregulating E-Cadherin transcripts, which are involved in the epithelial-mesenchymal transition. mdpi.com Another research effort designed and synthesized new 1,2-benzothiazine derivatives incorporating phenylpiperazine moieties as potential topoisomerase II inhibitors. nih.gov One of these compounds, BS230, displayed stronger cytotoxicity towards breast cancer cells (MCF7) than the established anticancer drug doxorubicin, with lower toxicity to healthy cells. nih.gov Furthermore, novel vindoline–piperazine conjugates have been synthesized and evaluated, with some derivatives showing low micromolar growth inhibition against a panel of 60 human tumor cell lines. nih.gov

Table 3: Anticancer Activity of Selected Piperazine Derivatives

Compound Cell Line(s) Mechanism of Action (Proposed) Key Findings Reference(s)
(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone MCF7 (Luminal Breast Cancer) Upregulation of E-Cadherin Potent and selective cytotoxicity, antimigratory, and antiproliferative effects. mdpi.com
BS230 (a 1,2-benzothiazine derivative) MCF7 (Breast Cancer) Topoisomerase II Inhibition Higher cytotoxicity against cancer cells and lower toxicity to healthy cells compared to doxorubicin. nih.gov
Vindoline-piperazine conjugates NCI60 panel Not specified Significant antiproliferative effects with low micromolar growth inhibition. nih.gov

Neurotherapeutics for Neurological and Psychiatric Disorders

The piperazine moiety is a cornerstone in the development of drugs targeting the central nervous system (CNS). silae.itnih.gov Many piperazine derivatives exhibit pharmacological activity relevant to the treatment of neurological and psychiatric conditions, often through modulation of monoamine pathways. nih.gov

Derivatives have been investigated for their anxiolytic and antidepressant-like effects. nih.gov For example, tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104) has demonstrated both anxiolytic and antidepressant-like properties in preclinical models. nih.gov The mechanism of these effects is believed to be mediated, at least in part, by the serotonergic system, particularly involving 5-HT1A receptors. nih.gov The wide range of neurological activities associated with piperazine derivatives makes them promising candidates for developing new drugs with improved potency and fewer side effects for conditions like anxiety and depression. silae.it

Modulators of the Endocannabinoid System for Therapeutic Intervention

The endocannabinoid system plays a crucial role in regulating various physiological processes, and its modulation is a key strategy for therapeutic intervention in conditions like pain and inflammation. nih.gov Fatty acid amide hydrolase (FAAH) is a primary enzyme in this system, responsible for the degradation of endocannabinoids. nih.gov

Piperazine-based ureas have been identified as potent covalent inhibitors of FAAH. nih.govgoogle.com By inhibiting FAAH, these compounds increase the levels of endogenous fatty acid ethanolamides, which can produce anti-inflammatory and analgesic effects. nih.gov Computational studies have provided insights into the mechanism of inhibition, suggesting that the piperazine ring's conformational constraints may facilitate the covalent modification of the enzyme's active site. nih.gov The development of FAAH inhibitors represents a promising therapeutic approach for managing pain, inflammation, anxiety, and sleep disorders. google.comnih.gov

Intellectual Property and Regulatory Landscape Affecting Research on 1 4 Butylphenyl Sulfonyl Piperazine Compounds

Academic Analysis of Patent Literature Claiming Sulfonyl Piperazine (B1678402) Derivatives

The piperazine ring is a six-membered nitrogen-containing heterocycle that is a common feature in a vast number of pharmaceuticals. dongguk.edunih.gov Its prevalence is due to its favorable physicochemical properties, such as solubility and basicity, and its ability to serve as a versatile scaffold for creating molecules with diverse therapeutic applications. nih.gov Consequently, the piperazine moiety is a focal point in medicinal chemistry and is frequently claimed in patent literature. dongguk.edunih.gov

A review of patent literature reveals that piperazine derivatives are subjects of intense investigation and intellectual property claims across a wide spectrum of diseases. nih.govresearchgate.net These include, but are not limited to, agents for the central nervous system (CNS), anticancer therapies, cardiovascular treatments, and antiviral drugs. dongguk.eduresearchgate.net The sulfonylpiperazine substructure, a key feature of 1-[(4-Butylphenyl)sulfonyl]piperazine, is a specific area of focus within this broader landscape. Patents for compounds containing this moiety often claim novel compositions of matter, methods of use for specific diseases, and processes for their synthesis.

For instance, patents have been granted for structurally related compounds, highlighting the patentability of this chemical class. One example is the patent for enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] piperazine, which are described as valuable intermediates for preparing optically active therapeutic compounds. google.comgoogle.com Another patent details 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine, a compound with combined serotonin (B10506) reuptake, 5-HT3, and 5-HT1A activity, for treating cognitive impairment. nih.gov These examples underscore a common strategy in pharmaceutical patenting: securing intellectual property not only on a final active pharmaceutical ingredient (API) but also on key intermediates and derivatives with specific therapeutic profiles.

The patent landscape for sulfonyl piperazine derivatives is characterized by a dense network of claims. Innovator companies strategically file for numerous patents covering the core molecule (composition of matter), different formulations, specific methods of use, and manufacturing processes. drugpatentwatch.com This creates a "patent thicket" that can be challenging for new researchers to navigate and may serve to extend the effective market exclusivity of a foundational invention. contractpharma.com Academic analysis of this landscape indicates that while the core structure of piperazine is well-established, modifications to the substitution patterns on the ring can lead to novel and patentable entities with distinct medicinal properties. dongguk.edunih.gov

Implications of Patent Exclusivity for Future Research and Development

A patent grants the inventor exclusive rights to their invention for a limited period, typically 20 years from the filing date of the application. contractpharma.comcongress.gov This period of exclusivity is a cornerstone of the pharmaceutical industry, providing the necessary incentive for companies to invest the substantial resources required for drug discovery and development. drugpatentwatch.combiorxiv.org For a compound like this compound, a composition of matter patent would prevent other entities from making, using, or selling the compound without a license.

This exclusivity has several profound implications for future research and development:

Incentivizing Innovation: The temporary monopoly allows the patent holder to recoup R&D investments and generate profit, which in turn fuels further innovation. drugpatentwatch.com Without this protection, the financial risks associated with developing a new drug would be prohibitive for many organizations.

Restricting Research: During the patent term, independent research on the patented compound can be restricted. While some exemptions for purely academic research may exist, any research with commercial intent could constitute infringement. This can slow down the broader scientific community's exploration of the compound's full therapeutic potential.

Encouraging "Inventing Around": The existence of a patent often stimulates competitors to design and synthesize novel, non-infringing compounds that achieve a similar therapeutic effect. This can lead to the development of alternative or improved medicines, fostering a competitive and innovative environment.

"Patent Cliff" and Generic Competition: Upon patent expiration, the door opens for generic manufacturers to produce and sell the drug, often at a significantly lower price. contractpharma.com This loss of exclusivity, known as the "patent cliff," leads to a sharp decline in revenue for the original innovator but increases patient access to the medication. drugpatentwatch.comcontractpharma.com

The strategy of filing secondary patents on formulations, new indications, or manufacturing processes is a common practice aimed at extending market exclusivity beyond the life of the primary composition of matter patent. congress.gov However, this practice is a subject of debate, with some arguing it stifles competition, while others contend it protects genuine innovation in drug improvement. contractpharma.comc4ip.org For researchers working on derivatives of this compound, a thorough understanding of the existing patent landscape is crucial to avoid infringement and to identify areas where new, patentable inventions may be developed.

Navigating the Regulatory Pathways for Preclinical Compound Development

Before a new chemical entity like this compound can be tested in humans, it must undergo a rigorous preclinical development program to ensure its safety and efficacy. iconplc.com This process is overseen by regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). iconplc.com The journey from the laboratory to clinical trials involves several critical stages.

The initial step is comprehensive preclinical research, which typically begins with in vitro studies using cell cultures to assess the compound's biological activity, mechanism of action, and potential toxicity. iconplc.com If these results are promising, the research moves to in vivo studies in animal models. These studies are designed to evaluate the compound's safety profile, pharmacokinetic properties (how the body absorbs, distributes, metabolizes, and excretes the drug), and efficacy in a living organism. iconplc.com

Key components of a preclinical data package include:

Chemistry, Manufacturing, and Controls (CMC): Detailed information on the compound's composition, the manufacturing process, and the specifications used to ensure its identity, strength, quality, and purity.

Pharmacology: Data demonstrating the compound's biological activity and mechanism of action.

Toxicology: A comprehensive assessment of the compound's safety, including single-dose and repeated-dose toxicity studies, as well as an evaluation of its potential to cause genetic damage (genotoxicity).

Once sufficient preclinical data has been collected to suggest that the compound is reasonably safe for initial use in humans, the developer can submit an Investigational New Drug (IND) application to the relevant regulatory authority. iconplc.com The IND application is a comprehensive document that includes all the preclinical data, the proposed protocols for the clinical trials, and the CMC information. iconplc.com If the regulatory agency approves the IND application, the compound can proceed to Phase 1 clinical trials, marking its first introduction into human subjects. iconplc.com This entire process is complex, time-consuming, and requires meticulous documentation to meet the stringent standards set by regulatory bodies.

Q & A

Basic: What are the optimal synthetic routes for 1-[(4-butylphenyl)sulfonyl]piperazine?

Answer:
The synthesis typically involves coupling a piperazine derivative with a sulfonyl chloride under controlled conditions. Key steps include:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to stabilize intermediates and enhance reaction efficiency .
  • Reagent Ratios : A 1:1 molar ratio of piperazine to 4-butylbenzenesulfonyl chloride minimizes side reactions. Excess sulfonyl chloride may lead to disubstitution products.
  • Temperature Control : Reactions are conducted at 0–25°C to prevent thermal degradation of the sulfonyl chloride .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity. Recrystallization from ethanol/water mixtures further enhances purity .

Basic: How can solubility challenges of this compound in aqueous media be addressed for biological assays?

Answer:
The compound’s hydrophobic 4-butylphenyl group limits aqueous solubility. Strategies include:

  • Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solutions to solubilize the compound without denaturing proteins .
  • pH Adjustment : Protonate the piperazine ring at acidic pH (e.g., pH 4.5–5.5) to improve water solubility via salt formation .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability in in vitro assays .

Advanced: What crystallographic techniques are used to analyze the structural conformation of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystal Growth : Slow evaporation from dichloromethane/hexane yields diffraction-quality crystals.
  • Conformational Analysis : The piperazine ring adopts a chair conformation, with the sulfonyl group in an equatorial position to minimize steric clash with the 4-butylphenyl moiety .
  • Intermolecular Interactions : Weak C–H···O and π-π stacking stabilize the crystal lattice, as observed in similar sulfonamide-piperazine derivatives .
  • Validation : Compare experimental bond lengths/angles with Density Functional Theory (DFT) calculations to confirm accuracy .

Advanced: What methodologies ensure high purity and stability of this compound during long-term storage?

Answer:

  • Purity Assessment :
    • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) detects impurities at 254 nm .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular integrity (expected [M+H]+: 325.17 m/z).
  • Stability Protocols :
    • Storage : Under argon at –20°C in amber vials to prevent photodegradation and oxidation .
    • Lyophilization : For hygroscopic batches, lyophilization from tert-butanol/water improves shelf life .

Advanced: How are structure-activity relationship (SAR) studies designed to evaluate biological activity?

Answer:

  • Core Modifications : Synthesize analogs with variations in:
    • Sulfonyl Group : Replace with carbonyl or phosphoryl groups to assess hydrogen-bonding requirements .
    • Butyl Chain : Shorten or branch the alkyl chain to study hydrophobic interactions .
  • Biological Testing :
    • Target Binding : Radioligand displacement assays (e.g., using [³H]-labeled analogs) quantify affinity for receptors like serotonin or dopamine subtypes .
    • Functional Assays : Measure cAMP inhibition or calcium flux in cell lines expressing target GPCRs .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with computational binding scores .

Advanced: How do conflicting bioactivity data from different studies arise, and how can they be resolved?

Answer:
Contradictions often stem from:

  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO) or serum content alters compound efficacy .
  • Metabolic Stability : Differences in liver microsome preparations (human vs. rodent) affect IC₅₀ values .
  • Resolution Strategies :
    • Standardized Protocols : Use validated assays (e.g., NIH’s NCATS guidelines) for reproducibility.
    • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.